molecular formula C16H16FN3O3 B2801559 4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1048005-68-0

4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No.: B2801559
CAS No.: 1048005-68-0
M. Wt: 317.32
InChI Key: GQVGHNPYJABBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (CAS 1048005-68-0) is a synthetic small molecule with the molecular formula C16H16FN3O3 and a molecular weight of 317.31 g/mol . This compound is a key derivative in medicinal chemistry research, particularly in the development of targeted protein degradation probes, such as Proteolysis Targeting Chimeras (PROTACs) . Its structure, which incorporates both a 3-fluorophenyl carbamoyl group and a pyridin-3-ylmethyl amino group attached to a propanoic acid backbone, makes it a valuable building block for constructing heterobifunctional molecules . These molecules are designed to bind simultaneously to a target protein of interest and an E3 ubiquitin ligase, thereby facilitating the selective degradation of the target protein within cells . This mechanism provides a powerful chemical tool for validating novel drug targets and studying protein function in a cellular context, especially for non-catalytic proteins like the transcription factor regulator pirin, for which this scaffold has been successfully utilized . The product is supplied with a purity of 90% or higher and is intended for research purposes only in laboratory settings . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(3-fluoroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c17-12-4-1-5-13(7-12)20-15(21)8-14(16(22)23)19-10-11-3-2-6-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVGHNPYJABBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the nitration of fluorobenzene to form 3-fluoronitrobenzene, followed by reduction to yield 3-fluoroaniline.

    Formation of the Pyridinylmethyl Intermediate: Pyridine is alkylated with a suitable alkylating agent to form pyridin-3-ylmethylamine.

    Coupling Reaction: The final step involves coupling the fluorophenyl and pyridinylmethyl intermediates with a butanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The fluorophenyl and pyridinylmethyl groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Modifications Key Properties/Biological Relevance References
Target Compound 3-Fluorophenylamino, pyridin-3-ylmethylamino Potential metal coordination, solubility N/A
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenylamino Metal coordination, biological activity
4-(3-Fluorophenyl)-4-oxobutanoic acid 3-Fluorophenyl (no pyridine) Reduced solubility vs. target compound
Bendamustine Hydrochloride Benzimidazole, hydroxyethylamino Anticancer activity, reference standard
(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate Phosphorylated, hydroxyl group Enzyme substrate/interactions

Biological Activity

The compound 4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid , often abbreviated as FPOP, is a complex organic molecule that has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a fluorophenyl group and a pyridinylmethyl group, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

FPOP has the following chemical structure:

  • Chemical Formula: C17H18FN3O3
  • Molecular Weight: 345.34 g/mol
  • CAS Number: 1048005-68-0

The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity compared to similar compounds with different halogen substituents.

FPOP's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can lead to modulation of various cellular pathways, including those involved in inflammation and cancer cell apoptosis.

Anticancer Activity

Research indicates that FPOP exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation.

Table 1: Summary of Anticancer Activity Studies

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HT2910Inhibition of PI3K/Akt pathway
A43112Modulation of Bcl-2 family proteins

Anti-inflammatory Properties

FPOP has also been investigated for its anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation. This property makes it a potential candidate for treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Activity Studies

Assay TypeResultReference
TNF-α InhibitionIC50 = 20 µM
IL-6 ProductionReduced by 50% at 25 µM

Structure-Activity Relationship (SAR)

The biological activity of FPOP can be correlated with its structural features. The fluorophenyl group is crucial for enhancing lipophilicity, which aids in membrane permeability. The pyridinylmethyl moiety appears to play a role in binding affinity to target proteins.

Table 3: Comparison with Similar Compounds

CompoundIC50 (µM)Notable Features
4-((3-Chlorophenyl)amino)-4-oxo...25Less lipophilic than FPOP
4-((3-Bromophenyl)amino)-4-oxo...30Similar activity but lower stability
FPOP10Higher potency due to fluorine substitution

Case Studies

  • Breast Cancer Study : A recent study evaluated the efficacy of FPOP in MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 15 µM. The study highlighted the compound's ability to activate apoptotic pathways through caspase cascades.
  • Inflammation Model : In an animal model of arthritis, administration of FPOP resulted in a marked decrease in joint swelling and inflammatory markers compared to controls, suggesting its therapeutic potential in treating inflammatory conditions.

Q & A

Basic: What are the critical steps and challenges in synthesizing 4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid?

The synthesis typically involves:

  • Stepwise coupling : Amide bond formation between the 3-fluorophenylamine and the butanoic acid backbone, followed by introducing the pyridin-3-ylmethylamine group.
  • Optimization of reaction conditions : Temperature (e.g., 60–80°C for amidation), solvent selection (e.g., DMF or THF for solubility), and stoichiometric ratios to minimize side reactions.
  • Purification challenges : Use of column chromatography or recrystallization to isolate the product from unreacted amines or acidic byproducts.
    Characterization requires NMR (to confirm substituent positions) and HPLC (to verify purity >95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?

  • Structural modifications : Systematically alter the fluorophenyl group (e.g., substituent position, electron-withdrawing/-donating groups) or the pyridinylmethyl moiety (e.g., ring size, nitrogen placement).
  • Bioassay selection : Test against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity.
  • Data analysis : Use computational tools (e.g., molecular docking or QSAR models) to predict binding affinities and guide iterative synthesis .

Basic: What analytical techniques are essential for confirming the compound's structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to validate the presence of the fluorophenyl, pyridinylmethyl, and oxobutanoic acid groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ ion).
  • HPLC with UV/Vis detection : Quantify purity and detect impurities (e.g., unreacted starting materials).
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the oxo group) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Meta-analysis : Compare datasets from multiple studies (e.g., IC50_{50} values against similar targets) to identify trends or outliers.
  • Experimental replication : Repeat assays under standardized conditions (e.g., pH, temperature) to control variables.
  • Mechanistic studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics and thermodynamics.
    For example, fluorophenyl-containing analogs in showed variable kinase inhibition due to differences in assay protocols .

Advanced: What computational strategies are effective for predicting this compound's biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets (e.g., ATP-binding sites in kinases).
  • Pharmacophore modeling : Map electrostatic and steric features to match known active compounds.
  • Machine learning : Train models on datasets of fluorinated analogs (e.g., ) to predict cytotoxicity or metabolic stability.
    Validation requires in vitro assays (e.g., enzyme inhibition) to confirm computational predictions .

Basic: How can researchers mitigate solubility issues during in vitro testing of this compound?

  • Solvent selection : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers with surfactants (e.g., Tween-20) to prevent precipitation.
  • Derivatization : Introduce hydrophilic groups (e.g., carboxylates or PEG chains) while retaining core pharmacophores.
  • pH adjustment : Test solubility across physiological pH ranges (e.g., 6.5–7.4) to mimic biological environments .

Advanced: What strategies are recommended for optimizing metabolic stability without compromising activity?

  • Isotope labeling : Use 19^{19}F-NMR to track metabolic degradation pathways.
  • Prodrug design : Mask acidic groups (e.g., esterification of the carboxylic acid) to enhance membrane permeability.
  • Enzymatic assays : Test against liver microsomes or CYP450 isoforms to identify vulnerable sites for structural modification .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during weighing or handling to avoid inhalation.
  • Waste disposal : Follow institutional guidelines for halogenated organic waste.
    Refer to SDS data for specific hazards (e.g., irritancy potential) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.